molecular formula C19H18FN3O4 B2735211 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-fluorophenyl)urea CAS No. 954589-07-2

1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-fluorophenyl)urea

Cat. No.: B2735211
CAS No.: 954589-07-2
M. Wt: 371.368
InChI Key: KFXJEWQGMUBPMG-UHFFFAOYSA-N
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Description

This compound is a urea derivative featuring a benzo[d][1,3]dioxol-5-yl (commonly termed "piperonyl") group, a 5-oxopyrrolidin-3-ylmethyl moiety, and a 4-fluorophenyl substituent. The benzo[d][1,3]dioxole moiety is known for its metabolic stability and lipophilicity, which could influence bioavailability .

Properties

IUPAC Name

1-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-3-(4-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O4/c20-13-1-3-14(4-2-13)22-19(25)21-9-12-7-18(24)23(10-12)15-5-6-16-17(8-15)27-11-26-16/h1-6,8,12H,7,9-11H2,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFXJEWQGMUBPMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)CNC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of γ-Amino Acid Derivatives

The 5-oxopyrrolidin-3-yl scaffold is typically constructed via cyclization of γ-amino acids or their esters. For example, methyl 4-aminobutyrate undergoes intramolecular condensation under acidic conditions (e.g., HCl in ethanol) to yield the pyrrolidinone ring.

Reaction Conditions

  • Substrate : Methyl 4-aminobutyrate
  • Catalyst : Concentrated HCl (2 equiv)
  • Solvent : Ethanol, reflux (78°C)
  • Yield : ~70%

Functionalization at the 3-Position

The methyl group at the pyrrolidinone 3-position is introduced via alkylation. 3-Hydroxypyrrolidin-2-one is treated with methyl iodide in the presence of a base (e.g., potassium carbonate) to afford 3-methylpyrrolidin-2-one. Subsequent oxidation with Jones reagent (CrO₃/H₂SO₄) yields 5-oxopyrrolidin-3-ylmethyl derivatives.

Introduction of the Benzo[d]dioxol-5-yl Group

Nucleophilic Aromatic Substitution

The benzo[d]dioxol-5-yl moiety is introduced via nucleophilic substitution. 5-Bromobenzo[d]dioxole reacts with the pyrrolidinone’s amine group in a palladium-catalyzed coupling (e.g., Suzuki-Miyaura conditions).

Optimized Protocol

  • Catalyst : Pd(PPh₃)₄ (5 mol%)
  • Base : Na₂CO₃ (2 equiv)
  • Solvent : DMF/H₂O (4:1), 80°C
  • Yield : 65–72%

Urea Bond Formation

Coupling of Amine and Isocyanate

The final step involves reacting 3-(aminomethyl)-1-(benzo[d]dioxol-5-yl)pyrrolidin-2-one with 4-fluorophenyl isocyanate in anhydrous dichloromethane. Triethylamine (2 equiv) is added to scavenge HCl.

Reaction Parameters

  • Temperature : 0°C → room temperature (24 h)
  • Workup : Extraction with DCM, washing with brine
  • Purification : Recrystallization (trichloromethane/hexane)
  • Yield : 58–65%

Alternative Route: Carbodiimide-Mediated Coupling

For substrates sensitive to isocyanates, a carbodiimide approach is employed. The amine reacts with 4-fluorophenylcarbamic acid using EDCl and HOBt in DMF.

Key Data

  • Coupling Agent : EDCl (1.2 equiv), HOBt (1.1 equiv)
  • Base : DIPEA (3 equiv)
  • Yield : 60%

Characterization and Analytical Data

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, 2H, Ar-F), 6.85 (s, 2H, benzodioxole), 4.25 (m, 1H, pyrrolidinone CH), 3.30 (m, 2H, CH₂NH).
  • IR (KBr) : 1685 cm⁻¹ (C=O, urea), 1240 cm⁻¹ (C-O-C, benzodioxole).

Crystallographic Data

Single-crystal X-ray diffraction of analogs confirms the planar urea geometry and supramolecular interactions (e.g., N-H···O hydrogen bonds).

Optimization and Challenges

Yield Improvement Strategies

  • Microwave Assistance : Reducing reaction time from 24 h to 1 h for urea formation (yield: 68%).
  • Catalyst Screening : Pd(OAc)₂/XPhos increases coupling efficiency to 75%.

Purity Considerations

Recrystallization in trichloromethane achieves >98% purity (HPLC).

Comparative Analysis of Synthetic Routes

Method Yield Purity Advantages
Isocyanate Coupling 65% 98% High selectivity, minimal byproducts
Carbodiimide-Mediated 60% 95% Avoids isocyanate handling
Microwave-Assisted 68% 97% Faster reaction times

Chemical Reactions Analysis

Types of Reactions

1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-fluorophenyl)urea can undergo several types of chemical reactions, including:

  • Oxidation: : This could potentially modify the pyrrolidinone ring or the benzodioxole moiety, leading to various oxidation products.

  • Reduction: : Similarly, reduction reactions can target the same regions, potentially forming reduced derivatives.

  • Substitution: : Given the aromatic nature of the benzodioxole and fluorophenyl groups, electrophilic and nucleophilic substitution reactions are possible.

Common Reagents and Conditions

  • Oxidation: : Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

  • Reduction: : Common reducing agents include lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: : Conditions typically involve electrophiles or nucleophiles in the presence of catalysts or under reflux.

Major Products

Major products from these reactions would depend on the specific reaction pathway taken. For instance, oxidation of the benzodioxole moiety might yield quinone derivatives, while reduction of the pyrrolidinone ring might produce hydroxypyrrolidine derivatives.

Scientific Research Applications

This compound finds diverse applications in scientific research, including:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules, useful in material science and catalysis research.

  • Biology: : It might be studied for its potential interactions with biological macromolecules such as proteins or nucleic acids.

  • Medicine: : Potentially explored for pharmaceutical applications, including drug discovery, due to its unique structural properties.

  • Industry: : Could be used in the development of novel materials or as a precursor in various chemical manufacturing processes.

Mechanism of Action

The mechanism of action for 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-fluorophenyl)urea would depend on the context in which it is studied:

  • Molecular Targets: : Likely to interact with specific proteins or enzymes, potentially inhibiting or modulating their activity.

  • Pathways Involved: : May affect biological pathways such as signal transduction, metabolic processes, or gene expression depending on its interaction with cellular components.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis focuses on structural analogs and their properties inferred from the provided evidence:

Substituent Variations in the Piperonyl Group

  • Compound A: 3-(6-(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid (Patent EP 2016) Key Difference: Incorporates a 2,2-difluorobenzo[d][1,3]dioxol-5-yl group instead of the unsubstituted piperonyl moiety. The cyclopropanecarboxamido group may confer rigidity, altering binding kinetics . Application: Patent data suggest utility in solid-state formulations, emphasizing stability under physiological conditions .

Urea vs. Carbamate/Ester Linkages

  • Compound B: Naphthalen-1-yl 1-(4-fluorobenzyl)-1H-indole-3-carboxylate () Key Difference: Replaces the urea group with a carbamate ester. However, the naphthalen-1-yl group enhances aromatic stacking interactions .

Fluorophenyl Substitutions

  • Compound C: 1-(Benzo[d][1,3]dioxol-5-yl)-2-(ethylamino)butan-1-one () Key Difference: Lacks the fluorophenylurea moiety; instead, it features an ethylamino side chain. Impact: The absence of the fluorophenyl group reduces steric bulk and polarity, likely altering pharmacokinetic profiles (e.g., faster metabolic clearance) .

Physicochemical and Pharmacokinetic Properties (Inferred)

Property Target Compound Compound A (Difluoro analog) Compound B (Carbamate ester)
Molecular Weight (g/mol) ~385 (estimated) ~450 (patent data) ~350 (estimated)
LogP ~2.5 (moderate lipophilicity) ~3.2 (higher due to F) ~3.0 (aromatic enhancement)
Hydrogen Bond Donors 2 (urea NH groups) 1 (amide NH) 0
Key Interactions Urea H-bonding, π-π stacking Fluorine-mediated interactions Aromatic stacking

Note: Values are approximated based on structural analogs and software predictions (e.g., Mercury CSD for interaction analysis) .

Research Findings and Implications

  • The urea group may form hydrogen-bonded dimers, while the fluorophenyl group contributes to hydrophobic contacts .
  • Synthetic Challenges : The methylene bridge in the target compound introduces conformational flexibility, which may complicate crystallization but improve adaptability in binding pockets .

Biological Activity

The compound 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-fluorophenyl)urea represents a class of bioactive molecules that have garnered interest due to their potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C20H20FN3O4C_{20}H_{20}FN_{3}O_{4}, with a molecular weight of approximately 373.39 g/mol. The structure consists of a benzo[d][1,3]dioxole moiety linked to a pyrrolidine and urea functional groups, which contribute to its biological properties.

PropertyValue
Molecular FormulaC20H20FN3O4
Molecular Weight373.39 g/mol
CAS Number[Not Available]
SolubilitySoluble in DMSO
Melting Point[Not Determined]

Research indicates that compounds similar to This compound exhibit various biological activities, including:

  • Antitumor Activity : Studies have shown that similar compounds can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The presence of the benzo[d][1,3]dioxole moiety is believed to enhance these effects through interactions with specific cellular targets.
  • Anticonvulsant Properties : The pyrrolidine structure is often associated with anticonvulsant activity. Compounds in this class may modulate neurotransmitter release or receptor activity, contributing to their efficacy in seizure models.

Case Studies

  • Antitumor Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antitumor effects of a structurally similar compound. Results demonstrated a significant reduction in tumor growth in vivo models, attributed to apoptosis induction and cell cycle arrest at the G2/M phase .
  • Neuroprotective Effects : Another study focused on the neuroprotective potential of related compounds against oxidative stress-induced neuronal damage. The findings suggested that these compounds could significantly reduce reactive oxygen species (ROS) levels and enhance neuronal survival .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of This compound is crucial for assessing its therapeutic viability:

Table 2: Pharmacokinetic Parameters

ParameterValue
AbsorptionRapid
Bioavailability[Not Determined]
Half-life[Not Determined]
MetabolismHepatic (CYP450 involvement)
ExcretionRenal

Q & A

Q. Q1. What are the critical considerations for synthesizing this urea derivative with a benzo[d][1,3]dioxol-5-yl moiety?

Methodological Answer: The synthesis of this compound requires multi-step optimization. Key steps include:

  • Functionalization of the pyrrolidinone core (5-oxopyrrolidin-3-yl): Use gold(I)-catalyzed cyclization or nucleophilic substitution to introduce the benzo[d][1,3]dioxol-5-yl group.
  • Urea bond formation : Employ carbodiimide coupling (e.g., EDC/HOBt) between the pyrrolidinone intermediate and 4-fluorophenyl isocyanate.
  • Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Q2. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

  • NMR : Confirm the benzo[d][1,3]dioxole protons (δ 6.7–6.9 ppm, doublets) and urea NH protons (δ 8.1–8.3 ppm).
  • HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ calculated for C₂₀H₁₈FN₂O₄: 377.1248).
  • HPLC-PDA : Assess purity (>95%) using a C18 column (λ = 254 nm) .

Advanced Research Questions

Q. Q3. How can contradictory bioactivity data be resolved for this compound across different assay systems?

Methodological Answer: Address discrepancies using:

  • Dose-response profiling : Test across 5–8 concentrations (e.g., 0.1–100 μM) to identify non-linear effects.
  • Assay validation : Compare results in cell-free (e.g., enzyme inhibition) vs. cell-based assays (e.g., cytotoxicity).
  • Meta-analysis : Apply statistical frameworks (e.g., Bayesian hierarchical modeling) to reconcile variability in IC₅₀ values .

Q. Q4. What strategies mitigate instability of the urea moiety in aqueous formulations during pharmacokinetic studies?

Methodological Answer: Optimize formulation parameters:

  • pH adjustment : Stabilize urea bonds at pH 6.5–7.5 using phosphate buffer.
  • Lyophilization : Prepare lyophilized powders with cryoprotectants (e.g., trehalose).
  • Degradation tracking : Use LC-MS/MS to monitor hydrolytic byproducts (e.g., aryl amines) under accelerated conditions (40°C/75% RH) .

Q. Q5. How can computational modeling predict SAR for derivatives targeting specific receptors?

Methodological Answer: Employ a hybrid approach:

  • Docking studies : Use AutoDock Vina to model interactions with fluorophenyl and urea groups in receptor binding pockets.
  • MD simulations : Analyze stability of ligand-receptor complexes (e.g., RMSD < 2 Å over 100 ns).
  • QSAR models : Derive predictive equations using descriptors like LogP, polar surface area, and H-bond donors .

Q. Q6. What experimental designs address low yield in the final coupling step?

Methodological Answer: Troubleshoot using factorial design:

  • Variables : Catalyst loading (0.5–2 mol%), solvent polarity (DCM vs. DMF), temperature (RT vs. 50°C).
  • Response surface methodology (RSM) : Optimize for maximum yield and minimal byproducts.
  • In situ monitoring : Use FTIR to track isocyanate consumption (peak at ~2270 cm⁻¹) .

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